molecular formula C9H13F3N2O5 B6119683 ethyl 3,3,3-trifluoro-2-hydroxy-2-[(Z)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]oxypropanoate

ethyl 3,3,3-trifluoro-2-hydroxy-2-[(Z)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]oxypropanoate

Cat. No.: B6119683
M. Wt: 286.20 g/mol
InChI Key: VCAUWRWOWDOBDO-LSMSNJBFSA-N
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Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(Z)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]oxypropanoate is a complex organic compound characterized by the presence of trifluoromethyl, hydroxy, and hydroxyimino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-2-hydroxy-2-[(Z)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]oxypropanoate typically involves multiple steps. One common method involves the reaction of 3,3,3-trifluoro-2-hydroxypropanoic acid with appropriate reagents to introduce the hydroxyimino and ethyl ester functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(Z)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]oxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield trifluoromethyl ketones, while reduction of the hydroxyimino group can produce trifluoromethyl amines .

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(Z)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]oxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-hydroxy-2-[(Z)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]oxypropanoate involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyimino group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(Z)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]oxypropanoate is unique due to the combination of trifluoromethyl, hydroxy, and hydroxyimino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[(Z)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O5/c1-4-18-7(15)8(16,9(10,11)12)19-14-6(3)5(2)13-17/h16-17H,4H2,1-3H3/b13-5+,14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAUWRWOWDOBDO-LSMSNJBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(O)ON=C(C)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C(F)(F)F)(O)O/N=C(/C)\C(=N\O)\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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